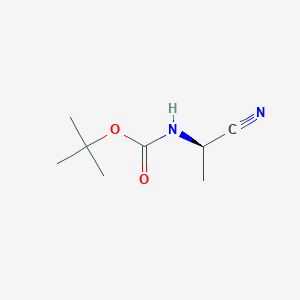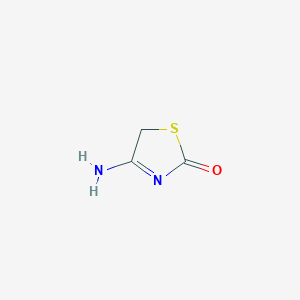
3-Ethenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenoxypyridine, also known as 3-vinylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine, where an ethenyl group is attached to the third carbon of the pyridine ring. This compound is a colorless to pale yellow liquid that is used as a building block in organic synthesis due to its reactive vinyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethenoxypyridine can be synthesized through various methods. One common method involves the reaction of 3-bromopyridine with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic dehydrogenation of 3-ethylpyridine. This process involves heating 3-ethylpyridine in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction yields this compound along with hydrogen gas as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethenoxypyridine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 3-Pyridinecarboxaldehyde.
Reduction: 3-Ethylpyridine.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-ethenoxypyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit the uncoating process of viruses, thereby blocking the synthesis of viral proteins and RNA. This inhibition occurs through the binding of the compound to viral proteins, preventing their proper function and replication.
Comparaison Avec Des Composés Similaires
3-Methylpyridine: Similar in structure but with a methyl group instead of an ethenyl group.
3-Ethylpyridine: The reduced form of 3-ethenoxypyridine, used in the production of polymers and as an intermediate in organic synthesis.
3-Pyridinecarboxaldehyde: The oxidized form of this compound, used in the synthesis of fine chemicals and pharmaceuticals.
Uniqueness: this compound is unique due to its reactive vinyl group, which allows it to participate in a wide range of chemical reactions, including polymerization and substitution reactions. This reactivity makes it a versatile building block in organic synthesis and valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
3-ethenoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLCUTZHQANEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)




